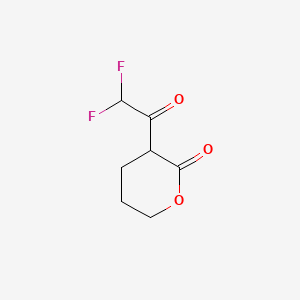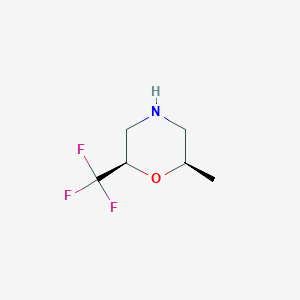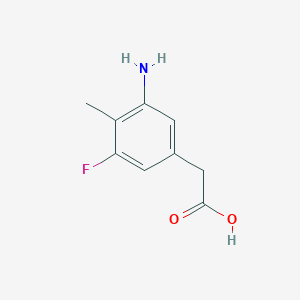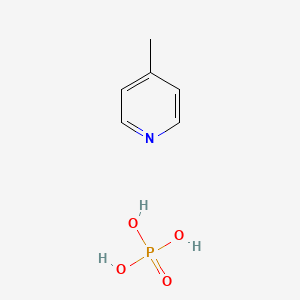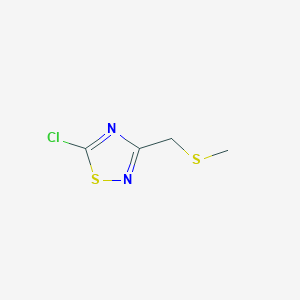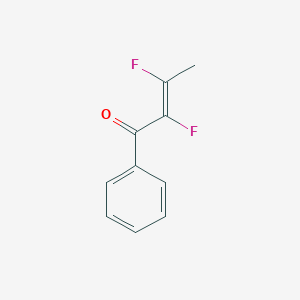
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one typically involves the fluorination of a precursor compound. One common method is the reaction of 2,3-difluorobenzaldehyde with an appropriate alkyne under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, and the use of ligands can enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-ol: A similar compound with an alcohol group instead of a ketone.
(2E)-2,3-Difluoro-1-phenyl-2-butenoic acid: A carboxylic acid derivative.
(2E)-2,3-Difluoro-1-phenyl-2-butene: A hydrocarbon with similar structural features but lacking the carbonyl group.
Uniqueness: (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one is unique due to its combination of fluorine atoms and a phenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
366799-74-8 |
|---|---|
Formule moléculaire |
C10H8F2O |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
(E)-2,3-difluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F2O/c1-7(11)9(12)10(13)8-5-3-2-4-6-8/h2-6H,1H3/b9-7+ |
Clé InChI |
XREJPFQTCYQDRK-VQHVLOKHSA-N |
SMILES isomérique |
C/C(=C(/C(=O)C1=CC=CC=C1)\F)/F |
SMILES canonique |
CC(=C(C(=O)C1=CC=CC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


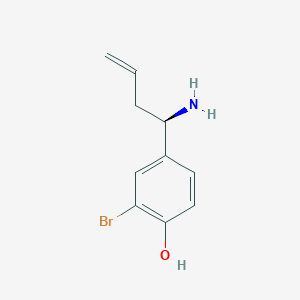

![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
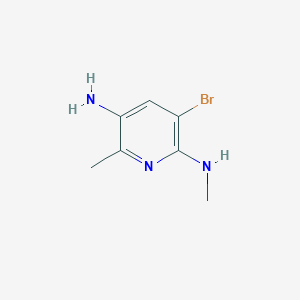
![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)

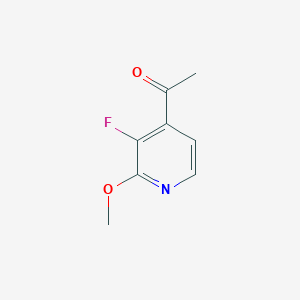
![rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one](/img/structure/B12848559.png)
